molecular formula C20H19NO5 B15214626 Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate CAS No. 6629-76-1

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate

Cat. No.: B15214626
CAS No.: 6629-76-1
M. Wt: 353.4 g/mol
InChI Key: GPPBUNFNGAXUHO-VBKFSLOCSA-N
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Description

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate is a complex organic compound with a molecular formula of C20H19NO5 and a molecular weight of 353.37 g/mol . This compound features an oxazolidinone ring, a phenyl group, and an ethyl ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((5-oxo-2-phenyloxazolidin-4-ylidene)methyl)phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring, phenyl group, and ethyl ester group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

6629-76-1

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-[2-[(Z)-(5-oxo-2-phenyl-1,3-oxazolidin-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C20H19NO5/c1-2-24-18(22)13-25-17-11-7-6-10-15(17)12-16-20(23)26-19(21-16)14-8-4-3-5-9-14/h3-12,19,21H,2,13H2,1H3/b16-12-

InChI Key

GPPBUNFNGAXUHO-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)OC(N2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)OC(N2)C3=CC=CC=C3

Origin of Product

United States

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